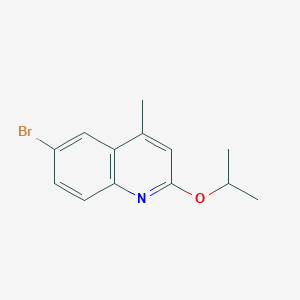

6-Bromo-2-isopropoxy-4-methylquinoline

Description

Properties

IUPAC Name |

6-bromo-4-methyl-2-propan-2-yloxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c1-8(2)16-13-6-9(3)11-7-10(14)4-5-12(11)15-13/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDCQOFHBFCOLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)Br)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674995 | |

| Record name | 6-Bromo-4-methyl-2-[(propan-2-yl)oxy]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187386-11-3 | |

| Record name | 6-Bromo-4-methyl-2-[(propan-2-yl)oxy]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 6 Bromo 2 Isopropoxy 4 Methylquinoline

Retrosynthetic Analysis of the 6-Bromo-2-isopropoxy-4-methylquinoline Framework

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. The synthesis of this compound can be approached by identifying key functional groups and strategically disconnecting bonds.

C-O Ether Disconnection: The most apparent disconnection is the isopropoxy ether linkage at the C-2 position. This bond can be retrosynthetically cleaved via a Williamson ether synthesis pathway. This reveals a key intermediate, 6-Bromo-2-chloro-4-methylquinoline, and an isopropoxide nucleophile. The chloro group at C-2 is an excellent electrophilic site for nucleophilic aromatic substitution.

C-Cl Bond Disconnection: The 2-chloro substituent is typically introduced from a corresponding 2-hydroxy or 2-quinolone precursor. Therefore, 6-Bromo-2-chloro-4-methylquinoline can be traced back to 6-Bromo-4-methylquinolin-2(1H)-one. This transformation is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃). researchgate.netatlantis-press.com

Quinoline (B57606) Ring Disconnection (Knorr Synthesis): The 6-Bromo-4-methylquinolin-2(1H)-one core can be disconnected using the logic of the Knorr quinoline synthesis. This reaction involves the condensation of an aniline (B41778) with a β-ketoester followed by cyclization. researchgate.net This disconnection leads to two primary building blocks: 4-bromoaniline (B143363) and an appropriate β-ketoester, such as ethyl acetoacetate (B1235776). The 4-bromoaniline provides the benzene (B151609) ring portion and ensures the bromine atom is correctly positioned at C-6 of the final quinoline. The ethyl acetoacetate provides the atoms necessary to form the pyridine (B92270) ring, including the methyl group at C-4 and the hydroxyl (keto) group at C-2.

This analysis establishes a linear synthetic route starting from commercially available 4-bromoaniline and ethyl acetoacetate, proceeding through the formation of the quinolone ring, subsequent chlorination, and final etherification.

Classical and Modern Synthetic Routes to this compound

The construction of the target molecule relies on a sequence of well-established reactions, each targeting a specific part of the structure.

The formation of the core quinoline ring is the most critical phase of the synthesis. Several classical named reactions are available for this purpose, with the choice depending on the desired substitution pattern.

Knorr Synthesis: This is a highly relevant method for synthesizing 2-hydroxyquinolines (quinolin-2-ones). The reaction proceeds by first condensing an aniline (4-bromoaniline) with a β-ketoester (ethyl acetoacetate) to form a β-ketoanilide. researchgate.net This intermediate is then subjected to acid-catalyzed cyclization, typically using concentrated sulfuric acid, to yield the 6-Bromo-4-methylquinolin-2(1H)-one. researchgate.netpasteur.fr Optimizing the initial condensation conditions is crucial to favor the formation of the anilide over the alternative enamine (crotonate), which can be achieved by controlling the reaction temperature. researchgate.net

Combes Synthesis: This method produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of a β-amino enone, which is formed by the condensation of an arylamine with a 1,3-dicarbonyl compound. pharmaguideline.com For the target scaffold, reacting 4-bromoaniline with acetylacetone (B45752) would be a potential route to a 2,4-dimethylquinoline (B72138) intermediate, which could be further functionalized.

Doebner-von Miller Synthesis: This reaction involves the condensation of an aniline, an α,β-unsaturated carbonyl compound, and an oxidizing agent. It is a flexible method for producing a variety of substituted quinolines. pharmaguideline.com

Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). mdpi.comiipseries.org To apply this to the target molecule, a starting material like 2-amino-5-bromobenzophenone (B122471) would be required.

| Reaction Name | Key Reactants | Resulting Quinoline Type | Relevance to Target Synthesis |

|---|---|---|---|

| Knorr Synthesis | Aniline + β-Ketoester | 2-Hydroxyquinolines (Quinolin-2-ones) | Highly relevant; directly forms the required 6-bromo-4-methyl-2-hydroxyquinoline precursor from 4-bromoaniline and ethyl acetoacetate. researchgate.net |

| Combes Synthesis | Aniline + β-Dicarbonyl Compound | 2,4-Disubstituted Quinolines | Relevant; can form the 2,4-disubstituted quinoline core. pharmaguideline.comiipseries.org |

| Doebner-von Miller Synthesis | Aniline + α,β-Unsaturated Carbonyl | Variably Substituted Quinolines | Potentially applicable but may offer less regiocontrol than the Knorr synthesis for this specific target. pharmaguideline.com |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl | 2,3-Disubstituted Quinolines | Less direct, as it requires a more complex, pre-functionalized aniline starting material. mdpi.com |

Regiocontrol is paramount when introducing substituents onto the quinoline framework. For the C-6 bromo substituent, the most effective strategy is to incorporate the bromine atom before the cyclization step.

By starting with 4-bromoaniline, the bromine atom is already in the correct position relative to the amine. During the subsequent acid-catalyzed cyclization (e.g., Knorr or Combes synthesis), the ring closure occurs in a way that places the bromine atom at the C-6 position of the resulting quinoline ring. researchgate.net This "substrate-control" approach avoids the potential formation of regioisomers that can occur with direct electrophilic bromination of an unsubstituted quinoline ring, which typically favors substitution at the C-5 and C-8 positions. pharmaguideline.com

While direct bromination of some pre-formed quinoline or tetrahydroquinoline systems can lead to C-6 substitution, the use of a pre-brominated starting material like 4-bromoaniline is the most reliable and widely used method for securing the desired 6-bromo isomer. researchgate.net

The introduction of the isopropoxy group at the C-2 position is typically the final step in the synthesis. This is accomplished via a nucleophilic aromatic substitution reaction.

Activation of the C-2 Position: The 2-hydroxyquinoline (B72897) (or its tautomer, quinolin-2-one) obtained from the Knorr synthesis is not sufficiently reactive for direct etherification. The hydroxyl group must first be converted into a better leaving group. This is reliably achieved by treating the 6-Bromo-4-methylquinolin-2(1H)-one with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of dimethylformamide (DMF). atlantis-press.com This reaction yields the key intermediate, 6-Bromo-2-chloro-4-methylquinoline. researchgate.net

Williamson Ether Synthesis: With the highly reactive 2-chloroquinoline (B121035) intermediate in hand, the isopropoxy group can be introduced. The compound is treated with sodium isopropoxide, which is typically prepared in situ by reacting isopropanol (B130326) with a strong base such as sodium hydride (NaH) or sodium metal. The isopropoxide anion acts as a potent nucleophile, displacing the chloride at the C-2 position to form the final product, this compound.

Similar to the bromination strategy, the methyl group at the C-4 position is most efficiently incorporated during the construction of the quinoline ring. In syntheses like the Knorr and Combes reactions, the choice of the carbonyl-containing reactant dictates the substitution at the C-4 position.

In the context of the Knorr synthesis, the use of ethyl acetoacetate (CH₃COCH₂COOC₂H₅) is ideal. The acetyl methyl group (CH₃CO-) of this β-ketoester ultimately becomes the C-4 methyl group of the quinoline ring, while the ester and the adjacent methylene (B1212753) group are involved in forming the pyridine ring structure. researchgate.netiipseries.org This approach ensures the methyl group is installed in a single, regioselective step.

Advanced Catalytic Systems in the Synthesis of this compound

While classical methods are robust, modern organic synthesis increasingly relies on advanced catalytic systems to improve efficiency, reduce waste, and allow for milder reaction conditions. acs.org These methods are primarily focused on the core quinoline ring formation.

Transition Metal Catalysis: Catalysts based on transition metals like palladium (Pd), copper (Cu), rhodium (Rh), ruthenium (Ru), and cobalt (Co) have been developed for quinoline synthesis. mdpi.comnumberanalytics.com These catalysts can facilitate C-H activation and annulation reactions, enabling the construction of the quinoline scaffold from different starting materials. For instance, rhodium-catalyzed ortho-C-H bond activation or cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones represent modern alternatives to traditional acid-catalyzed cyclizations. mdpi.com

Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse. acs.org For example, magnetic iron oxide nanoparticles (Fe₃O₄ NPs) have been employed to catalyze multicomponent reactions for quinoline synthesis under greener conditions, often in solvents like water or ethanol. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This technique has been applied to classical reactions like the Friedländer synthesis, sometimes in combination with solid acid catalysts, to create more environmentally friendly protocols. mdpi.com

These advanced systems could be adapted to synthesize the 6-Bromo-4-methylquinoline core, potentially offering improvements over the high temperatures and strong acids used in classical methods.

| Catalyst/System Type | Example Metals/Materials | Potential Application in Synthesis | Advantages |

|---|---|---|---|

| Transition Metal Complexes | Palladium (Pd), Copper (Cu), Rhodium (Rh), Cobalt (Co), Ruthenium (Ru) | Catalyzing C-H activation and annulation/cyclization reactions for quinoline ring formation. mdpi.comnumberanalytics.com | High efficiency, high regioselectivity, milder reaction conditions. |

| Nanocatalysts | Fe₃O₄, TiO₂, Silver (Ag) or Gold (Au) nanoparticles | Heterogeneous catalysis for multicomponent quinoline synthesis. acs.orgnih.gov | High reactivity, catalyst recyclability, improved sustainability. numberanalytics.com |

| Microwave Irradiation | N/A (Energy Source) | Acceleration of cyclization or functionalization steps. mdpi.com | Dramatically reduced reaction times, improved yields, energy efficiency. |

| Solid Acid Catalysts | Nafion NR50, Zeolites | Heterogeneous catalysis for cyclization reactions (e.g., Friedländer). mdpi.com | Easy separation, reusability, reduced corrosive waste. |

Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis

Transition metal catalysis, particularly with palladium, plays a pivotal role in the construction of the quinoline core. One common strategy involves the synthesis of a key precursor, 6-bromo-2-chloro-4-methylquinoline. This intermediate is typically formed through cyclization reactions followed by chlorination.

A well-established method for forming the quinoline ring is the Knorr quinoline synthesis, which involves the condensation of a β-ketoester with an aniline. In the context of 6-bromo-2-chloro-4-methylquinoline, 4-bromoaniline is reacted with a β-ketoester, and the resulting anilide is cyclized. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) yields the desired 2-chloro derivative.

Recent advancements in palladium-catalyzed reactions have offered alternative and efficient routes. For instance, palladium-catalyzed aza-Wacker oxidative cyclization can be employed for the synthesis of 2-methylquinolines. This method involves the cyclization of an aniline derivative in the presence of a palladium(II) catalyst. While not directly reported for this compound, this approach demonstrates the power of palladium catalysis in forming the quinoline skeleton.

The final step in the synthesis of this compound from its 2-chloro precursor is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen facilitates the displacement of the chloro group at the 2-position by an alkoxide. In this case, sodium isopropoxide, generated by reacting isopropanol with a strong base like sodium hydride, would serve as the nucleophile. The reaction is typically carried out in an aprotic polar solvent. An analogous reaction is the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, where 3-benzyl-6-bromo-2-chloroquinoline (B1442986) is treated with sodium methoxide (B1231860) in methanol.

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound/Reagent Name | Role in Synthesis |

| 4-Bromoaniline | Starting material for the quinoline core |

| β-Ketoester (e.g., Ethyl acetoacetate) | Reactant in Knorr synthesis |

| Phosphorus oxychloride (POCl₃) | Chlorinating agent |

| 6-Bromo-2-chloro-4-methylquinoline | Key precursor |

| Isopropanol | Source of the isopropoxy group |

| Sodium hydride (NaH) | Base to generate sodium isopropoxide |

| This compound | Final product |

Organocatalysis in Quinoline Derivatization

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of quinolines and their derivatives. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a classic method for quinoline synthesis that can be effectively promoted by organocatalysts.

Chiral phosphoric acids have been successfully employed as organocatalysts in atroposelective Friedländer heteroannulation reactions. This approach allows for the synthesis of enantioenriched axially chiral 4-arylquinolines with high yields and enantioselectivities. While not directly applied to the synthesis of this compound, this methodology highlights the potential of organocatalysis to introduce chirality and complexity in quinoline synthesis.

Molecular iodine has also been demonstrated as a highly efficient catalyst for the Friedländer annulation, providing a mild and effective route to quinolines and polycyclic quinolines. The use of such metal-free catalysts aligns with the principles of green chemistry by avoiding toxic and expensive heavy metals.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of quinolines is an area of active research, focusing on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent-Free and Aqueous Medium Reactions

Traditional quinoline syntheses often employ high-boiling point organic solvents. Modern approaches aim to replace these with more environmentally benign alternatives. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability. Several quinoline synthesis methods have been adapted to be performed in aqueous media.

Solvent-free reactions represent another significant advancement in green chemistry. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture. This approach minimizes the use of solvents, reducing both cost and environmental impact. For example, the synthesis of quinoline derivatives has been achieved under solvent-free conditions using catalysts like bismuth chloride.

Atom Economy and Waste Reduction in Synthetic Protocols

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy generate minimal waste. Addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions.

The Environmental Factor (E-factor), defined as the total mass of waste generated divided by the mass of the product, is another important metric. The pharmaceutical industry, which often involves multi-step syntheses, traditionally has a high E-factor. By designing more efficient synthetic routes and utilizing catalytic processes, the E-factor can be significantly reduced.

For instance, a one-pot synthesis of quinoline derivatives from substituted o-nitrotoluenes demonstrates high atom economy as it avoids the use of protecting groups and reduces the number of synthetic steps.

Table 2: Comparison of Green Chemistry Metrics for Different Reaction Types

| Reaction Type | Typical Atom Economy | E-Factor Range | Relevance to Quinoline Synthesis |

| Addition | High (~100%) | Low | Can be incorporated in precursor synthesis. |

| Rearrangement | High (~100%) | Low | Less common for the core quinoline synthesis. |

| Substitution | Moderate to High | Moderate | Key step for introducing the isopropoxy group. |

| Elimination | Low | High | Often a source of byproducts in cyclization reactions. |

Stereoselective Synthesis and Chiral Resolution Approaches (If Applicable to Analogues)

While this compound itself is not chiral, the development of stereoselective methods for the synthesis of chiral quinoline analogues is a significant area of research due to the prevalence of such motifs in biologically active molecules.

Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved using chiral catalysts, chiral auxiliaries, or chiral starting materials. Organocatalysis, as mentioned earlier, has proven to be a powerful tool for the enantioselective synthesis of quinolines. For example, chiral phosphoric acids can catalyze the asymmetric Friedländer reaction to produce axially chiral quinolines.

Another approach is the asymmetric hydrogenation of quinolines to produce chiral 1,4-dihydroquinolines, which are important structural motifs in many natural products and pharmaceuticals. This has been achieved with high enantioselectivity using iridium catalysts with chiral ligands.

Chiral resolution is a classical method for separating a racemic mixture into its constituent enantiomers. This can be done by reacting the racemate with a chiral resolving agent to form diastereomers, which can then be separated by physical means such as crystallization or chromatography. While effective, this method is less efficient than asymmetric synthesis as it results in a maximum theoretical yield of 50% for the desired enantiomer.

The development of these stereoselective methodologies provides a toolbox for the synthesis of a wide range of chiral quinoline-based compounds, which is crucial for the discovery of new therapeutic agents.

Advanced Spectroscopic and Analytical Characterization for Structural Validation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition. By providing a highly accurate mass measurement, HRMS can distinguish between molecules with the same nominal mass but different atomic constituents. For 6-bromo-2-isopropoxy-4-methylquinoline, the theoretical exact mass is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

While specific experimental HRMS data for this compound is not widely published, the analysis of closely related brominated quinoline (B57606) derivatives demonstrates the power of this technique. In such analyses, the measured mass-to-charge ratio (m/z) of the molecular ion ([M]⁺˙ or [M+H]⁺) is typically within a few parts per million (ppm) of the calculated value, providing strong evidence for the proposed molecular formula.

Table 1: Theoretical Isotopic Distribution for C₁₃H₁₄BrNO

| Isotope | Exact Mass | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 279.0310 | 100.0 |

| [M+1]⁺ | 280.0343 | 14.1 |

| [M+2]⁺ | 281.0290 | 97.7 |

| [M+3]⁺ | 282.0323 | 13.9 |

This table is generated based on theoretical calculations and illustrates the expected isotopic pattern due to the presence of bromine.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity within the molecule.

Although a complete, publicly available multi-dimensional NMR dataset for this compound is not available, data from analogous structures, such as 6-bromo-4-methylquinolin-2(1H)-one and other substituted quinolines, can be used to predict the expected chemical shifts and coupling patterns. chemicalbook.comresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H5 | ~8.0 | d | ~2.0 |

| H7 | ~7.8 | dd | ~9.0, 2.0 |

| H8 | ~7.6 | d | ~9.0 |

| H3 | ~6.5 | s | - |

| CH (isopropoxy) | ~5.4 | sept | ~6.0 |

| CH₃ (4-position) | ~2.6 | s | - |

| CH₃ (isopropoxy) | ~1.4 | d | ~6.0 |

Note: These are predicted values based on known substituent effects on the quinoline ring system.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~160 |

| C4 | ~145 |

| C8a | ~147 |

| C4a | ~125 |

| C5 | ~130 |

| C6 | ~118 |

| C7 | ~133 |

| C8 | ~129 |

| C3 | ~105 |

| CH (isopropoxy) | ~70 |

| CH₃ (4-position) | ~18 |

| CH₃ (isopropoxy) | ~22 |

Note: These are predicted values and would require experimental verification.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light corresponds to the vibrational modes of specific bonds.

For this compound, characteristic vibrational bands would be expected for the aromatic quinoline core, the C-O bond of the isopropoxy group, the C-Br bond, and the aliphatic C-H bonds of the methyl and isopropyl groups.

Table 4: Expected FT-IR and Raman Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 2980-2850 | Aliphatic C-H stretch | Strong |

| 1620-1580 | C=C/C=N ring stretch | Medium-Strong |

| 1250-1200 | Aryl-O stretch (asymmetric) | Strong |

| 1100-1000 | C-O stretch (isopropoxy) | Strong |

| 600-500 | C-Br stretch | Medium-Strong |

This table is based on typical frequency ranges for these functional groups. libretexts.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination (If Applicable to Analogues)

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms. While a crystal structure for this compound itself is not publicly documented, the crystal structures of analogous compounds, such as 8-bromo-2-methylquinoline, have been reported. Such structures confirm the planarity of the quinoline ring system and provide valuable data on how substituents influence the crystal packing. This information is crucial for understanding intermolecular interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatographic methods are essential for determining the purity of a compound and for identifying and quantifying any impurities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

For a compound like this compound, a reversed-phase HPLC method would be the standard approach for purity analysis. Method development would involve optimizing parameters such as the stationary phase, mobile phase composition, and detector wavelength.

Table 5: Typical HPLC Method Parameters for Analysis of Substituted Quinolines

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm and ~320 nm |

| Injection Volume | 10 µL |

These parameters are based on established methods for similar aromatic, heterocyclic compounds and would require optimization for this specific analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is particularly well-suited for the analysis of volatile and semi-volatile impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials. The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, allowing for their identification.

Table 6: Typical GC-MS Method Parameters for Volatile Impurity Profiling

| Parameter | Typical Value/Condition |

|---|---|

| Column | DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C, ramp to 300 °C at 10-20 °C/min |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV, scanning m/z 40-500 |

This method is a general approach for screening for unknown volatile and semi-volatile impurities. researchgate.net

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 Isopropoxy 4 Methylquinoline

Electronic Structure Calculations and Molecular Orbital Theory

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are governed by the molecule's quantum mechanical nature.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 6-Bromo-2-isopropoxy-4-methylquinoline, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry and calculate various electronic properties. researchgate.net

Key parameters derived from DFT studies that help in assessing reactivity and stability include global reactivity descriptors. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A larger HOMO-LUMO energy gap is indicative of higher kinetic stability and lower chemical reactivity. nih.gov

Table 1: Hypothetical DFT-Calculated Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) | Description |

| HOMO Energy | EHOMO | -6.25 | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | ELUMO | -1.80 | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| Energy Gap | ΔE | 4.45 | Difference between LUMO and HOMO energies, indicating chemical stability. |

| Ionization Potential | IP | 6.25 | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | EA | 1.80 | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | 4.025 | A measure of the ability of the molecule to attract electrons. |

| Chemical Hardness | η | 2.225 | Resistance of the molecule to change its electron configuration. |

| Chemical Softness | S | 0.449 | The reciprocal of hardness, indicating the ease of modifying the electron cloud. |

| Electrophilicity Index | ω | 3.64 | A measure of the molecule's ability to act as an electrophile. |

Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations for a molecule of this type.

Additionally, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO and LUMO. The distribution and energy of these orbitals are crucial for predicting how this compound will interact with other reagents.

The HOMO, being the outermost orbital containing electrons, will typically act as the nucleophile in a reaction. For this quinoline (B57606) derivative, the HOMO is expected to be distributed over the quinoline ring system and the oxygen atom of the isopropoxy group, indicating these are likely sites for electrophilic attack. The LUMO, as the lowest energy empty orbital, represents the region where the molecule can accept electrons, acting as an electrophile. The LUMO is generally distributed across the aromatic rings. nih.gov Understanding the spatial distribution of these orbitals allows for predictions of regioselectivity in various chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational flexibility, particularly the rotation around the C-O bond of the isopropoxy group.

When studying the interaction of this compound with a potential biological target (e.g., a protein receptor), MD simulations are invaluable. After an initial docking pose is established, an MD simulation of the ligand-protein complex can be performed. nih.gov This simulation, often run for nanoseconds, assesses the stability of the binding pose. Key analyses from the simulation include:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand's position. A stable RMSD suggests a stable binding complex.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time, which is crucial for binding affinity. nih.gov

These simulations provide a more realistic and dynamic picture of the molecular interactions compared to static docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net While a QSAR model cannot be built with a single compound, this compound can be included in a dataset of similar quinoline derivatives to develop such a model.

The process involves calculating a variety of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to create an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). researchgate.netresearchgate.net

A well-validated QSAR model for a series of quinoline compounds can then be used to predict the activity of new, unsynthesized derivatives like this compound. nih.gov This allows for the prioritization of compounds for synthesis and testing, saving time and resources in drug discovery efforts. ucm.es

Docking Studies and Molecular Modeling for Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov For this compound, docking studies can be used to screen for potential biological targets and to understand the molecular basis of its activity.

The process involves preparing a 3D structure of the ligand and the target receptor. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a scoring function that estimates binding affinity. The resulting docking score (often expressed in kcal/mol) indicates the predicted strength of the interaction. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Value | Description |

| Binding Affinity (kcal/mol) | -8.5 | A more negative value indicates a stronger predicted binding affinity. |

| Interacting Residues | MET793, LYS745, ASP855 | Amino acid residues in the protein's active site that form key interactions with the ligand. |

| Types of Interactions | Hydrogen Bond, Hydrophobic Interactions, Pi-Pi Stacking | The primary non-covalent forces stabilizing the ligand-receptor complex. |

Note: This table presents hypothetical data from a molecular docking simulation to illustrate the type of information obtained.

Analysis of the best-scoring poses reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. This information is critical for understanding the mechanism of action and for designing more potent analogs through structure-based drug design.

Investigation of Biological Activities and Pharmacological Relevance

In Vitro Assays for Target Identification and Mechanism of Action Studies

Detailed investigations into the biological effects of a compound typically begin with a battery of in vitro assays designed to identify its molecular targets and elucidate its mechanism of action. However, for 6-Bromo-2-isopropoxy-4-methylquinoline, there is a conspicuous absence of published research in this area.

Enzyme Inhibition Studies

No specific enzyme inhibition data for this compound has been reported in the public domain. While quinoline (B57606) scaffolds are known to be present in various enzyme inhibitors, the effect of the specific substitution pattern of a bromo group at the 6-position, an isopropoxy group at the 2-position, and a methyl group at the 4-position on any particular enzyme has not been documented.

Receptor Binding Assays

Similarly, there is no available information from receptor binding assays for this compound. Such assays are crucial for determining if a compound interacts with specific cellular receptors, which can be the basis for its pharmacological activity. The affinity and selectivity of this compound for any known receptor remain undetermined.

Cellular Pathway Modulation

The impact of this compound on cellular pathways is also an area lacking scientific investigation. Studies that track changes in cellular signaling or metabolic pathways upon treatment with a compound are essential for understanding its broader biological effects. Without such data, the cellular consequences of exposure to this particular quinoline derivative are unknown.

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different chemical groups on a molecule contribute to its biological activity. While general SAR principles for quinoline derivatives exist, specific studies focusing on this compound and its close analogues are not available.

Impact of Bromine Substitution on Bioactivity

The influence of halogen substitution, including bromine, on the bioactivity of quinoline derivatives has been a subject of research. For instance, in some classes of quinolines, the position and nature of the halogen can significantly affect their anticancer or antimicrobial properties. However, without comparative data for analogues of this compound, the specific contribution of the 6-bromo substituent to its potential bioactivity cannot be ascertained.

Role of the Isopropoxy Moiety in Ligand-Target Recognition

The alkoxy group at the 2-position of the quinoline ring can play a critical role in how the molecule binds to its biological target. The size, shape, and electronics of the isopropoxy group can influence binding affinity and selectivity. Unfortunately, in the absence of identified biological targets and binding data for this compound, the precise role of the 2-isopropoxy moiety in any potential ligand-target recognition remains speculative.

Influence of Methyl Group Position and Stereochemistry

The position of a methyl group on the quinoline ring can significantly influence the compound's biological activity through steric and electronic effects.

Stereochemistry: The concept of stereochemistry is crucial for many biologically active quinoline alkaloids, where specific enantiomers exhibit markedly different or more potent activities. While this compound itself is not chiral, the principles of stereoselectivity are paramount in the broader field of quinoline-based drug design. For example, in certain antimalarial compounds, the stereochemistry of side chains attached to the quinoline core is a critical determinant of their efficacy. orientjchem.org

Table 1: Influence of Methyl Group Position on Quinoline Activity

| Position of Methyl Group | Observed/Potential Influence on Biological Activity | Reference Example (General Quinoline Derivatives) |

| C2-Position | Can hinder contact between the quinoline nitrogen and active sites due to steric hindrance. mdpi.com | 2-Methyl-quinoline in hydrodenitrogenation studies. mdpi.com |

| C4-Position | May enhance potency against certain biological targets. orientjchem.org | General anticancer SAR studies. orientjchem.org |

| C5-Position | Shown to be more potent against cancer cells than C6-substituted derivatives in some indole-quinoline hybrids. biointerfaceresearch.com | Indole-quinoline derivatives. biointerfaceresearch.com |

| C6-Position | Can be less potent than C5-substitution in certain anticancer contexts. biointerfaceresearch.com | Indole-quinoline derivatives. biointerfaceresearch.com |

This table is illustrative and based on findings from various quinoline derivatives, not specifically this compound.

Exploration of Substituent Effects on Quinoline Nitrogen and Ring Fusions

Substituent Effects on Quinoline Nitrogen: The basicity of the quinoline nitrogen atom, characterized by its pKa value, is a key factor in its biological activity, particularly for antimalarial and anticancer agents. orientjchem.orgnih.gov This basicity is influenced by the electronic effects of substituents on the ring.

Electron-donating groups , such as the 2-isopropoxy and 4-methyl groups in the subject compound, generally increase the electron density and basicity of the nitrogen atom. pharmaguideline.com

Electron-withdrawing groups , like the 6-bromo substituent, decrease the basicity. The net effect on the pKa of this compound would be a balance of these opposing influences. A linear relationship between the pKa of the endocyclic nitrogen and the biological activity (log IC50) has been observed for some series of quinoline derivatives. nih.gov

Ring Fusions: While this compound is a bicyclic system, the fusion of additional rings to the quinoline scaffold is a common strategy in drug design to create more complex, rigid structures with potentially enhanced target specificity. For example, fusing a pyrimidine (B1678525) ring to the quinoline core creates deazaflavins, which are biologically active molecules. researchgate.net Fused quinoline systems are integral to many natural products and approved drugs, and this structural modification significantly alters the pharmacological profile compared to the parent quinoline. orientjchem.orgwisdomlib.org

Preclinical Assessment of Efficacy and Safety Profiles

No preclinical efficacy or safety data for this compound have been reported in the reviewed literature. The following sections are based on general toxicological and pharmacokinetic principles observed for related halogenated and substituted quinoline derivatives.

Initial Toxicity Screening (Excluding Dosage Information)

Preclinical toxicity testing is essential to identify potential safety concerns early in drug development. researchgate.net For novel quinoline derivatives, initial toxicity screening typically involves in vitro assays.

Cytotoxicity Assays: The cytotoxic potential of new compounds is often evaluated against various cell lines. For example, studies on other bromo-substituted quinolines have demonstrated significant antiproliferative and cytotoxic effects against cancer cell lines such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma). benthamdirect.comresearchgate.net It is plausible that this compound could exhibit some level of cytotoxicity, a common feature for many quinoline derivatives being investigated as anticancer agents. orientjchem.org The specific profile would depend on its mechanism of action.

Pharmacokinetic Profile Elucidation in Preclinical Models (Excluding Dosage Information)

The absorption, distribution, metabolism, and excretion (ADME) profile of a compound determines its bioavailability and duration of action. The physicochemical properties of this compound suggest it would be a lipophilic molecule, which heavily influences its pharmacokinetic behavior.

Distribution: Following absorption, lipophilic compounds tend to distribute into tissues rather than remaining in the systemic circulation. They can cross the blood-brain barrier and accumulate in adipose tissue. Therefore, it could be hypothesized that this compound would have a large volume of distribution.

Metabolism: Quinoline derivatives undergo extensive metabolism, primarily in the liver. The likely metabolic pathways for this compound, based on its structure and data from related compounds, would involve:

Oxidation: Cytochrome P450 (CYP) enzymes are known to be involved in the metabolism of the quinoline ring, leading to hydroxylated metabolites (e.g., 3-hydroxyquinoline) and N-oxides. nih.gov Aldehyde oxidase (AO) is another key enzyme in the metabolism of quinoline-containing drugs, often leading to mono-oxygenation on the quinoline ring. nih.gov The presence of small, electron-donating groups can make the quinoline moiety more susceptible to AO-mediated metabolism. nih.gov

Dealkylation: The 2-isopropoxy group could be a site for O-dealkylation, leading to the corresponding 2-hydroxyquinoline (B72897) derivative.

Conjugation: The metabolites formed through oxidation could subsequently undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. researchgate.net

Excretion: The primary route of excretion for many quinoline-based drugs and their metabolites is via the kidneys into the urine, with a smaller fraction eliminated through the feces. Given its expected lipophilicity, the parent compound, this compound, would likely be extensively metabolized before excretion, with very little of the unchanged drug appearing in the urine. researchgate.net

Table 2: Predicted ADME Properties based on Structural Analogs

| Pharmacokinetic Parameter | Predicted Property for this compound | Rationale based on Structural Features and Analog Data |

| Absorption | Potentially high passive diffusion | High lipophilicity conferred by bromo, isopropoxy, and methyl groups. researchgate.net |

| Distribution | Likely high volume of distribution | Lipophilic nature promotes distribution into tissues. |

| Metabolism | Extensive, likely hepatic | Oxidation (CYP/AO), O-dealkylation, and subsequent conjugation. nih.govnih.gov |

| Excretion | Primarily renal (as metabolites) | Metabolites are more water-soluble for urinary excretion. researchgate.net |

This table represents a predictive assessment and is not based on experimental data for the specific compound.

While there is a notable absence of direct research on this compound, a theoretical pharmacological profile can be constructed based on the extensive literature on the quinoline scaffold and its derivatives. The substituents—6-bromo, 2-isopropoxy, and 4-methyl—are expected to significantly influence its basicity, lipophilicity, and metabolic stability, which in turn would define its biological activity and pharmacokinetic behavior. The analysis suggests that the compound would be a lipophilic molecule with the potential for good absorption and tissue distribution, and would likely undergo extensive hepatic metabolism. Its biological activity would be contingent on the precise interplay of the electronic and steric effects of its substituents. Further empirical investigation is required to validate these hypotheses and to fully elucidate the pharmacological relevance of this specific quinoline derivative.

Exploratory Pharmacodynamic Studies in Relevant Biological Systems

No publically available research data could be found for this specific compound.

Medicinal Chemistry Applications and Drug Discovery Potential

6-Bromo-2-isopropoxy-4-methylquinoline as a Privileged Scaffold in Drug Design

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile template for the development of a variety of therapeutic agents. The quinoline (B57606) ring system is a classic example of such a scaffold, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects researchgate.net.

The specific substitution pattern of this compound contributes to its potential as a privileged scaffold. The key structural features and their potential influence on drug design are outlined in the table below.

| Structural Feature | Potential Contribution to Pharmacological Activity |

| Quinoline Core | A versatile, rigid, and aromatic framework that can engage in various binding interactions with biological targets. It is a known pharmacophore in numerous approved drugs. |

| 6-Bromo Substitution | The bromine atom can act as a hydrogen bond acceptor and its lipophilicity can influence the compound's ability to cross biological membranes. It can also serve as a synthetic handle for further chemical modifications. |

| 2-Isopropoxy Group | This group can modulate the compound's solubility, metabolic stability, and steric profile, potentially influencing its binding affinity and selectivity for a target. |

| 4-Methyl Group | The methyl group can provide a point of interaction with hydrophobic pockets in a target protein and can influence the overall shape and electronics of the quinoline ring. |

The combination of these features on the quinoline core suggests that this compound could be a valuable starting point for the design of new bioactive molecules targeting a range of biological pathways.

Lead Optimization Strategies Utilizing the this compound Core

Lead optimization is a critical phase in drug discovery where an initial "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The 6-bromo-4-methylquinoline core offers several avenues for such optimization.

Structure-activity relationship (SAR) studies are fundamental to lead optimization, systematically exploring how changes to a molecule's structure affect its biological activity patsnap.com. For the this compound scaffold, SAR studies could involve:

Modification of the 2-position: Replacing the isopropoxy group with other alkoxy groups, amines, or carbon-based substituents to probe the steric and electronic requirements of the target's binding pocket.

Substitution at the 4-position: Altering the methyl group to larger alkyl or aryl groups to explore potential hydrophobic interactions.

Functionalization of the 6-position: Using the bromine atom as a point for cross-coupling reactions to introduce a variety of substituents, thereby expanding the chemical space and potentially enhancing target engagement.

Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can be employed to guide these chemical modifications, predicting how changes to the scaffold might influence its binding affinity and other properties patsnap.com. A study on related 1-(6-bromo-4-methyl-2-phenylquinolin-3-yl)ethanone derivatives in lead optimization for CYP450 inhibitors highlights the potential of the 6-bromo-4-methylquinoline core in developing potent and selective inhibitors researchgate.net.

Development of Prodrugs and Targeted Delivery Systems Based on Quinoline Frameworks

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often employed to improve a drug's solubility, stability, or to achieve targeted delivery to specific tissues or cells. The quinoline framework of this compound provides opportunities for the design of prodrugs. For instance, if a hydroxyl or amino group were introduced onto the scaffold, it could be esterified or amidated with a promoiety that is cleaved by specific enzymes at the target site.

Targeted delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target side effects. For antibacterial agents, which is a potential application for quinoline derivatives, targeted delivery to intracellular pathogens is a significant challenge scispace.com. Nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, can be used to encapsulate quinoline-based drugs and facilitate their uptake by infected cells nih.gov. The surface of these nanoparticles can be functionalized with targeting ligands that recognize specific receptors on the surface of host cells harboring intracellular bacteria. Given the potential antibacterial activity of the bromo-quinoline scaffold, this compound could be a candidate for incorporation into such targeted delivery systems.

Application in Fragment-Based Drug Discovery and High-Throughput Screening Campaigns

Fragment-based drug discovery (FBDD) and high-throughput screening (HTS) are powerful strategies for identifying novel starting points for drug discovery.

Fragment-Based Drug Discovery (FBDD): In FBDD, small chemical fragments are screened for weak binding to a biological target. The structural information from these fragment-target complexes is then used to grow or link the fragments into more potent lead compounds. The this compound molecule itself may be too large to be considered a typical fragment. However, smaller substructures, such as a brominated quinoline or a methyl-substituted quinoline, could be included in fragment libraries. If such a fragment were to show binding to a target, the full this compound structure could then be synthesized and tested as part of the fragment-to-lead optimization process.

High-Throughput Screening (HTS): HTS involves the rapid, automated testing of large libraries of chemical compounds against a specific biological target. A library of quinoline derivatives, including this compound, could be assembled and screened in an HTS campaign. The diverse chemical space covered by such a library would increase the probability of identifying a "hit" compound with the desired biological activity. The data from HTS can provide valuable SAR information and starting points for lead optimization.

| Screening Method | Potential Application of this compound |

| Fragment-Based Drug Discovery (FBDD) | Substructures of the molecule could be used as fragments. The full molecule could be a lead candidate derived from a smaller quinoline-based fragment hit. |

| High-Throughput Screening (HTS) | The compound itself could be included in a diverse chemical library for screening against various biological targets to identify initial hits. |

Patent Landscape Analysis and Intellectual Property Considerations for Quinoline-Based Compounds

The patent landscape for quinoline derivatives is extensive, reflecting their significant interest in the pharmaceutical industry. Numerous patents have been filed covering the synthesis and application of various quinoline-based compounds for a wide range of diseases.

A search of the patent literature reveals that bromo-substituted quinolines are frequently claimed as key intermediates in the synthesis of more complex molecules. For example, patents describe the use of bromo-substituted quinolines in the preparation of HCV protease inhibitors and compounds with antibacterial activity, particularly against Mycobacterium tuberculosis epo.org.

For this compound specifically, any novel and non-obvious therapeutic use, or a novel and inventive synthetic process, could be patentable. Key considerations for the intellectual property of this compound would include:

Composition of Matter Claims: If the compound itself is novel and has not been previously described, it could be patented.

Method of Use Claims: A new and non-obvious medical use for the compound could be patented, even if the compound itself is known.

Process Claims: A new and inventive method for synthesizing this compound could also be the subject of a patent.

Given the established importance of the quinoline scaffold, any new derivatives or applications are likely to be in a crowded patent space, necessitating a thorough freedom-to-operate analysis before significant investment in research and development.

Future Research Directions and Therapeutic Implications

Exploration of Novel Biological Targets for 6-Bromo-2-isopropoxy-4-methylquinoline and Derivatives

The diverse biological activities of quinoline (B57606) derivatives—spanning anticancer, antimalarial, antibacterial, and anti-inflammatory applications—stem from their ability to interact with a wide array of molecular targets. researchgate.netbiointerfaceresearch.com Future research into derivatives of this compound will likely focus on identifying and validating novel biological targets to address unmet medical needs.

The anticancer potential of quinolines is particularly well-documented, with compounds targeting key enzymes and receptors involved in cancer progression. nih.govontosight.ai For instance, some derivatives act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2), a validated approach for treating solid tumors. rsc.org Others have been found to inhibit DNA methyltransferases (DNMTs), crucial enzymes in epigenetic regulation. mdpi.com A functional proteomics approach has also identified Aldehyde Dehydrogenase 1 (ALDH1) and Quinone Reductase 2 (QR2) as selective targets for certain quinoline drugs. nih.gov The structural framework of this compound provides a unique starting point for designing derivatives aimed at these and other emerging cancer targets.

Beyond oncology, the quinoline nucleus is vital in combating infectious diseases. researchgate.net The success of chloroquine (B1663885) and mefloquine (B1676156) in treating malaria underscores the potential of this scaffold. biointerfaceresearch.com Research could explore derivatives that target novel pathways in parasites or bacteria, aiming to overcome growing drug resistance.

| Potential Biological Target Class | Specific Examples | Therapeutic Area | Rationale for Quinoline Derivatives |

| Kinases | EGFR, HER-2, Serine/Threonine Protein Kinases | Oncology | Known inhibitors; scaffold allows for modifications to enhance selectivity and potency. rsc.orgmdpi.com |

| Epigenetic Modifiers | DNA Methyltransferases (DNMTs) | Oncology | Certain quinolines induce degradation and inhibition of DNMT1 and DNMT3A. mdpi.com |

| Metabolic Enzymes | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2) | Oncology, General Medicine | Identified as selective targets of quinoline drugs through proteomics. nih.gov |

| Parasitic Proteins | Heme detoxification pathways | Infectious Disease (Malaria) | Classic mechanism for established quinoline antimalarials like chloroquine. researchgate.net |

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of quinoline derivatives has traditionally relied on classical methods such as the Skraup, Friedländer, and Knorr reactions. nih.gov The Knorr synthesis, for example, is a known pathway to prepare precursors like 6-bromo-4-methylquinolin-2(1H)-one. researchgate.net However, these traditional methods often suffer from drawbacks, including harsh reaction conditions, long reaction times, and the use of hazardous materials, making them environmentally and economically challenging. nih.gov

In response, modern synthetic chemistry is shifting towards greener and more sustainable practices. researchgate.net Future development of this compound derivatives will benefit from these advanced methodologies. Key areas of innovation include:

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat reactions, leading to significantly reduced reaction times, improved yields, and higher selectivity. nih.govnumberanalytics.com

Green Catalysis: The use of eco-friendly and reusable catalysts, such as p-toluenesulfonic acid (p-TSA) or solid acid catalysts like Nafion NR50, can replace more hazardous reagents. researchgate.netmdpi.com

One-Pot Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel minimizes solvent consumption, waste generation, and purification efforts. researchgate.net

Transition Metal Catalysis: Palladium and copper-catalyzed reactions, such as Suzuki-Miyaura and Ullmann-type couplings, offer highly efficient ways to functionalize the quinoline core. numberanalytics.com

Oxidative Annulation: These modern strategies leverage catalytic C–H bond activation and photo-induced cyclization to construct the quinoline ring system with high efficiency. mdpi.com

| Synthetic Methodology | Key Features | Advantages for Quinoline Synthesis |

| Microwave-Assisted Synthesis | Rapid heating using microwave radiation. | Reduced reaction times, higher yields, improved selectivity. numberanalytics.com |

| Green Catalysis | Use of reusable or biodegradable catalysts (e.g., p-TSA, Nafion NR50). | Minimizes hazardous waste, lowers environmental impact. researchgate.netmdpi.com |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | Increased efficiency, reduced solvent use and waste. researchgate.net |

| Transition Metal-Catalyzed Cross-Coupling | Palladium or copper catalysts facilitate C-C or C-N bond formation. | High efficiency and functional group tolerance for derivatization. numberanalytics.com |

Integration of Artificial Intelligence and Machine Learning in Quinoline Drug Discovery

The discovery of new drugs is a time-consuming and expensive process. mdpi.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this landscape by accelerating timelines and improving the success rate of drug development. ontosight.ainih.gov These computational tools are particularly well-suited for exploring the vast chemical space of quinoline derivatives.

A key application of ML in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. neuraldesigner.com QSAR uses machine learning algorithms to build predictive models that correlate the chemical structures of molecules with their biological activities. nih.govyoutube.com For quinoline research, a 3D-QSAR model could be trained on a dataset of known quinoline compounds to predict the anticancer activity of novel derivatives designed from this compound. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. neuraldesigner.com

Other applications of AI and ML in quinoline drug discovery include:

Target Identification: AI can analyze large biological datasets to identify and validate novel drug targets.

Virtual Screening: ML models can rapidly screen vast virtual libraries of quinoline derivatives to identify potential "hits" for a specific biological target. mdpi.com

ADME/T Prediction: Algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of new compounds, helping to identify candidates with favorable drug-like properties early in the process. mdpi.com

| AI/ML Application | Description in Quinoline Drug Discovery | Potential Impact |

| QSAR Modeling | Building predictive models that link the chemical structure of quinoline derivatives to their biological activity. nih.gov | Prioritizes the synthesis of compounds with the highest predicted potency. mdpi.com |

| Virtual Screening | Computationally screening large libraries of virtual quinoline compounds against a biological target. | Rapidly identifies potential lead compounds, reducing the need for extensive initial lab screening. mdpi.com |

| ADME/T Prediction | Using ML algorithms to forecast pharmacokinetic and toxicity profiles of novel quinolines. mdpi.com | Reduces late-stage failures by eliminating candidates with poor drug-like properties early on. |

| Generative Models | Designing entirely new quinoline structures optimized for specific properties using deep learning. | Expands the accessible chemical space beyond known templates. |

Translational Research Prospects for this compound-Derived Leads

Translational research is the process of "translating" discoveries from basic science into practical applications, such as new therapeutic agents. For a lead compound derived from this compound, this journey involves rigorous preclinical and clinical investigation to establish its efficacy and safety.

A significant hurdle in the development of quinoline derivatives is overcoming issues like toxicity and poor bioavailability, which contribute to a high failure rate in clinical trials. ontosight.ai Preclinical studies for a novel quinoline candidate would involve extensive in vitro and in vivo testing. This includes evaluating its metabolic stability using liver microsomes and hepatocytes, determining its pharmacokinetic profile, and assessing its efficacy in animal models of disease. mdpi.com For example, aminoquinoline compounds are being investigated in preclinical and clinical settings as autophagy inhibitors to overcome resistance to traditional cancer therapies. nih.gov

The ultimate goal is to move a promising lead compound into human clinical trials. This requires a deep understanding of its mechanism of action, a favorable safety profile, and a clear clinical development plan. The versatility of the quinoline scaffold suggests that derivatives of this compound could be developed for various indications, from targeted cancer therapy to novel anti-infective treatments. nih.govresearchgate.net Success in translational research will depend on a multidisciplinary approach that combines advanced synthesis, rigorous biological evaluation, and strategic clinical trial design.

Q & A

Q. What are the most reliable synthetic routes for 6-Bromo-2-isopropoxy-4-methylquinoline, and how can reaction conditions be optimized?

A microwave-assisted protocol using Bi(OTf)₃ as a catalyst (5 mol%) in acetonitrile with methyl pyruvate as a ketone donor has demonstrated high efficiency (81% yield) . Key optimization steps include monitoring reaction progression via TLC and purification using flash chromatography (EtOAc:Cyclohexane 1:2). Alternative routes involve Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids, requiring rigorous control of anhydrous conditions and inert atmospheres .

Q. How should researchers characterize the structural purity of this compound?

Combine spectroscopic and crystallographic methods:

- NMR : Analyze aromatic proton environments (quinoline core) and isopropoxy group signals (δ ~4.5–5.5 ppm for methine proton).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve conformational details, such as non-planar ring systems (e.g., screw-boat conformations with puckering parameters QT = 0.339 Å) .

- HPLC/GC : Verify purity (>97%) using high-performance liquid chromatography with UV detection .

Q. What safety considerations are critical during experimental handling?

- Hazard mitigation : Use fume hoods for reactions involving volatile solvents (e.g., acetonitrile).

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation from brominated intermediates .

- Waste disposal : Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for quinoline derivatives?

Hybrid approaches combining receptor-based machine learning (ML) and wet-lab validation are effective. For example:

- ML-driven feature clustering : Identify non-overlapping chemical feature clusters (e.g., using Drosophila or murine receptor agonistic profiles) to reconcile divergent bioactivity results .

- Docking studies : Model interactions with biological targets (e.g., enzymes or DNA) using software like AutoDock Vina, focusing on halogen-bonding motifs (Br···O/N) .

Q. What methodologies address structural contradictions in crystallographic data for substituted quinolines?

- Multi-program refinement : Cross-validate results using SHELX and OLEX2 to resolve discrepancies in bond lengths/angles (e.g., C–Br bond deviations >0.02 Å) .

- Twinned data analysis : For macromolecular crystals, employ SHELXPRO to handle high-resolution twinned datasets and refine occupancy ratios .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced properties?

- Substituent effects : Replace the isopropoxy group with cyclopropyl or trifluoromethyl moieties to modulate lipophilicity (logP) and bioavailability .

- Bioisosteric replacement : Substitute bromine with chlorine or fluorine to retain halogen bonding while altering metabolic stability .

- In vitro assays : Test analogs against cancer cell lines (e.g., MCF-7) to correlate substituent patterns with IC50 values .

Methodological Guidance for Data Contradictions

Q. How should researchers interpret conflicting results in catalytic efficiency studies?

Q. What strategies validate the reproducibility of synthetic protocols across labs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.